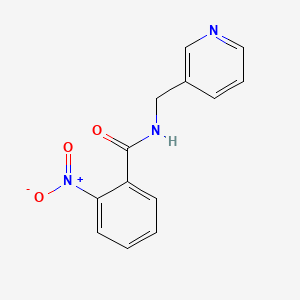

2-nitro-N-(pyridin-3-ylmethyl)benzamide

Description

Significance of Benzamide (B126) and Pyridine (B92270) Scaffolds in Synthetic and Medicinal Chemistry Research

Benzamide Scaffold: The benzamide framework is a privileged structure in drug discovery, prized for its metabolic stability and its ability to form key hydrogen bonds with biological targets. Its derivatives are known to exhibit a wide array of biological activities.

Pyridine Scaffold: As a nitrogen-bearing heterocycle, pyridine is an isostere of benzene (B151609) found in over 7,000 drug molecules of medicinal importance. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor and a base, which enhances the solubility and bioavailability of drug candidates. nih.gov The pyridine ring is a core component in numerous FDA-approved drugs, demonstrating its versatility and importance in treating a wide range of diseases. nih.gov The combination of these two scaffolds in one molecule, as seen in 2-nitro-N-(pyridin-3-ylmethyl)benzamide, creates a platform for developing novel therapeutic agents.

Overview of Nitroaromatic Compounds in Organic Synthesis and Their Transformational Potential

Nitroaromatic compounds, characterized by a nitro group (-NO2) attached to an aromatic ring, are highly versatile intermediates in organic synthesis. The nitro group is a strong electron-withdrawing group, which profoundly influences the reactivity of the aromatic ring. nih.gov This property is crucial for various chemical transformations.

The transformational potential of the nitro group is extensive. It can be readily reduced to form other functional groups, most notably an amino group (-NH2), which is a critical step in the synthesis of many dyes, pharmaceuticals, and other fine chemicals. Furthermore, the nitro group can serve as a directing group or an activating group in nucleophilic aromatic substitution reactions, enabling the construction of complex molecular architectures. This versatility makes nitroaromatic compounds indispensable building blocks in the synthesis of a diverse range of organic molecules.

Research Trajectory of 2-nitro-N-(pyridin-3-ylmethyl)benzamide and Related Analogues

Research into 2-nitro-N-(pyridin-3-ylmethyl)benzamide and its analogues is primarily driven by the search for new therapeutic agents. The parent compound has been identified as having potential anti-inflammatory, antibacterial, and antifungal properties. ontosight.ai The research trajectory often involves the synthesis of a series of related compounds (analogues) to explore the structure-activity relationship (SAR), aiming to enhance potency or selectivity for a specific biological target.

For instance, a closely related analogue, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide , where the benzamide core is replaced by a benzenesulfonamide, has been investigated for its activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.govresearchgate.net Studies showed this compound was active against both forms of the parasite and its parasiticidal activity was associated with an increase in Th1 cytokines, nitric oxide (NO), and reactive oxygen species (ROS). nih.govresearchgate.net

Other research has focused on modifying different parts of the scaffold. For example, various N-pyridin-2-yl benzamide analogues have been synthesized and evaluated as allosteric activators of glucokinase, a key enzyme in glucose metabolism, for potential application in treating type 2 diabetes. researchgate.net Another study explored a series of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole, which demonstrated insecticidal and fungicidal activities. mdpi.com These examples highlight a common strategy in drug discovery: using a known scaffold like N-(pyridin-ylmethyl)benzamide as a starting point and systematically modifying its structure to discover novel biological activities.

Table 1: Investigated Biological Activities of 2-nitro-N-(pyridin-3-ylmethyl)benzamide and Related Analogues This table is interactive. You can sort and filter the data.

| Compound/Analogue Class | Core Structure | Investigated Activity | Research Findings | Reference |

|---|---|---|---|---|

| 2-nitro-N-(pyridin-3-ylmethyl)benzamide | 2-Nitrobenzamide (B184338) | Anti-inflammatory, Antibacterial, Antifungal | Identified as having potential in these therapeutic areas. | ontosight.ai |

| 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | 2-Nitrobenzenesulfonamide | Antileishmanial | Active against L. donovani promastigotes and amastigotes; increases ROS and NO levels. | nih.govresearchgate.net |

| N-pyridin-2-yl benzamide analogues | Benzamide | Glucokinase Activation | Some analogues showed significant antidiabetic activity in animal models. | researchgate.net |

| Benzamides with pyridine-linked 1,2,4-oxadiazole | Benzamide | Insecticidal, Fungicidal | Certain compounds exhibited good larvicidal activity against mosquito larvae. | mdpi.com |

| N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives | Benzamide | CDK7 Inhibition | A lead compound potently inhibited CDK7 and suppressed renal cyst development in an ADPKD mouse model. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c17-13(15-9-10-4-3-7-14-8-10)11-5-1-2-6-12(11)16(18)19/h1-8H,9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFATDRGTMWFAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 2 Nitro N Pyridin 3 Ylmethyl Benzamide

Direct Synthesis Approaches to 2-nitro-N-(pyridin-3-ylmethyl)benzamide

Direct synthesis approaches aim to form the target molecule in a single or minimal number of steps from readily available precursors. These methods primarily revolve around the strategic formation of the central amide linkage.

The formation of an amide bond is a condensation reaction that joins a carboxylic acid and an amine with the elimination of a water molecule. Because the direct reaction is thermodynamically unfavorable and kinetically slow, the carboxylic acid must first be "activated". This fundamental principle is applied through several classes of reagents. researchgate.netnih.gov

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the amide. To enhance efficiency and minimize side reactions such as racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com

Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, COMU) are highly effective coupling reagents. sigmaaldrich.com They react with the carboxylate to form activated esters in situ, which are more reactive and lead to faster and cleaner conversions compared to some older methods. sigmaaldrich.com Reagents like HATU are particularly efficient due to the nature of the active ester they generate. sigmaaldrich.com

Acid Halides: A classic and robust method involves converting the carboxylic acid into a more electrophilic acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts rapidly with the amine to form the amide. This method is highly effective but can be sensitive to other functional groups in the molecule.

In the context of 2-nitro-N-(pyridin-3-ylmethyl)benzamide synthesis, these principles allow for the direct coupling of 2-nitrobenzoic acid and pyridin-3-ylmethanamine using a suitable activating agent. The choice of reagent depends on factors like substrate tolerance, desired yield, and process scalability.

Table 1: Comparison of Common Amide Coupling Reagent Classes

| Reagent Class | Examples | Principle of Activation | Advantages | Common Drawbacks |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Formation of O-acylisourea intermediate | Cost-effective, widely used | Byproduct can be difficult to remove (DCC), potential for racemization |

| Onium Salts | HBTU, HATU, PyBOP, COMU | In-situ formation of activated esters (OBt, OAt, Oxyma) | High efficiency, fast reaction rates, low racemization | Higher cost, potential for side reactions (guanidinylation with HBTU) |

| Acid Halides | Thionyl Chloride, Oxalyl Chloride | Conversion of carboxylic acid to highly reactive acyl chloride | High reactivity, cost-effective reagents | Harsh conditions, limited functional group tolerance, generation of acidic byproduct (HCl) |

An alternative synthetic strategy involves first synthesizing the parent compound, N-(pyridin-3-ylmethyl)benzamide, and then introducing the nitro group onto the benzoyl ring. This approach relies on an electrophilic aromatic substitution reaction. The amide group (-CONH-) is a deactivating but ortho-, para-directing group. Therefore, nitration of N-(pyridin-3-ylmethyl)benzamide would be expected to yield a mixture of 2-nitro and 4-nitro isomers.

The standard conditions for nitration involve the use of a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction temperature must be carefully controlled to prevent over-nitration and decomposition. A significant challenge in this route is the separation of the resulting ortho and para isomers, which can make it less efficient than pathways that begin with an already nitrated precursor.

Multistep Synthetic Pathways and Precursor Chemistry

Multistep syntheses provide greater control over regiochemistry and are often the most practical and highest-yielding routes. For 2-nitro-N-(pyridin-3-ylmethyl)benzamide, the most common multistep pathway involves preparing a reactive derivative of 2-nitrobenzoic acid and subsequently reacting it with pyridin-3-ylmethanamine.

The most direct and widely documented method for synthesizing 2-nitro-N-(pyridin-3-ylmethyl)benzamide proceeds via the corresponding acyl chloride. prepchem.com This pathway involves two main steps:

Formation of 2-Nitrobenzoyl Chloride: 2-nitrobenzoic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often heated under reflux. prepchem.comchemicalbook.com The reaction converts the carboxylic acid into the highly reactive 2-nitrobenzoyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion.

Amidation Reaction: The prepared 2-nitrobenzoyl chloride is then reacted with pyridin-3-ylmethanamine to form the final product. prepchem.com

This approach is highly effective because it isolates the activation step from the amide bond-forming step and avoids the need for coupling reagents, providing a clean and high-yielding route to the target compound.

The second key precursor is pyridin-3-ylmethanamine (also known as 3-(aminomethyl)pyridine). This reagent provides the pyridinylmethyl portion of the final molecule. The amidation reaction with 2-nitrobenzoyl chloride is typically carried out in an inert solvent, such as methylene (B1212753) chloride, at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. prepchem.com A tertiary amine base, such as triethylamine, is added to the reaction mixture to act as a scavenger for the hydrogen chloride (HCl) that is generated during the reaction. prepchem.com This prevents the protonation of the amine reactant, which would render it non-nucleophilic, and drives the reaction towards the product. The final product can often be isolated in high purity and yield after a simple aqueous workup and removal of the solvent. prepchem.com

Table 2: Example Reaction Protocol for Synthesis via Acid Chloride Route

| Step | Reactants | Reagents/Solvents | Key Conditions | Purpose |

|---|---|---|---|---|

| 1. Acid Chloride Formation | 2-Nitrobenzoic Acid | Thionyl Chloride (SOCl₂) | Heated under reflux | To convert the carboxylic acid into the more reactive 2-nitrobenzoyl chloride. |

| 2. Amide Formation | 2-Nitrobenzoyl Chloride, Pyridin-3-ylmethanamine | Methylene Chloride, Triethylamine | 0 °C to room temperature | To couple the acid chloride and amine. Triethylamine neutralizes the HCl byproduct. |

Development of Novel and Sustainable Synthetic Routes

In line with the principles of green chemistry, modern research focuses on developing more sustainable methods for amide bond formation that reduce waste, avoid hazardous reagents, and improve energy efficiency. tandfonline.com

Enzymatic Synthesis: Biocatalysis offers a green alternative to traditional chemical methods. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used to catalyze the direct amidation of carboxylic acids and amines. nih.gov These reactions can be performed in greener solvents, such as cyclopentyl methyl ether, without the need for activating agents, and produce water as the only byproduct. nih.gov This approach offers high selectivity and mild reaction conditions.

Catalytic Direct Amidation: Research has explored the use of various catalysts, such as those based on manganese, to facilitate the direct coupling of acids and amines, releasing dihydrogen as a byproduct. rsc.org These methods obviate the need for stoichiometric activating agents, which improves atom economy.

Solvent-Free and Alternative Solvents: Performing reactions under solvent-free conditions or in sustainable solvents like water or deep eutectic solvents minimizes the use of volatile organic compounds (VOCs). researchgate.netluxembourg-bio.com For example, methods using vinyl benzoate (B1203000) for N-benzoylation have been developed to proceed without any solvent or activator. tandfonline.com While not yet specifically documented for 2-nitro-N-(pyridin-3-ylmethyl)benzamide, these sustainable principles represent the future direction for the synthesis of such compounds.

These novel routes aim to replace traditional methods that often rely on toxic solvents and wasteful stoichiometric reagents, paving the way for more environmentally benign pharmaceutical and chemical manufacturing. rsc.org

Catalytic Approaches in the Synthesis of Related Benzamide (B126) Derivatives

The synthesis of benzamides, a core structural motif in many pharmaceuticals and functional materials, has been significantly advanced through the development of catalytic methodologies. These approaches offer milder reaction conditions, greater functional group tolerance, and improved efficiency compared to classical methods that often require stoichiometric activating agents. Various transition metals and organocatalysts have been effectively employed to facilitate the formation of the crucial amide bond in benzamide derivatives.

Palladium-Catalyzed Methodologies

Palladium catalysts are powerful tools for C-N bond formation and have been extensively used in the synthesis of benzamides. One prominent strategy involves the aminocarbonylation of aryl halides or pseudo-halides. researchgate.net In this approach, an aryl halide is reacted with an amine and carbon monoxide in the presence of a palladium catalyst to yield the corresponding benzamide. Beller and colleagues have demonstrated the in-situ generation of aryl nonaflates from phenols and their subsequent conversion into benzamides under palladium-catalyzed conditions. researchgate.net Another innovative palladium-catalyzed method is the ortho-arylation of benzamides via direct sp2 C–H bond activation, which allows for the synthesis of more complex biphenyl-2-carboxamides.

Table 1: Examples of Palladium-Catalyzed Benzamide Synthesis

| Starting Material | Reagents | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Aryl Bromide | K₄Fe(CN)₆·3H₂O, H₂O | Pd(OAc)₂, BuPAd₂ | Primary Benzamide | rsc.org |

| Phenol | Nonafluorobutanesulfonyl fluoride (B91410), CO, Amine | Palladium Catalyst | N-Substituted Benzamide | researchgate.net |

| Benzamide | Aryl Iodide | Palladium Catalyst | Ortho-arylated Benzamide | acs.org |

| Aryl Iodide | Double layer vial (DLV) system | Palladium Nanocatalyst | N-Aryl Benzamide | researchgate.net |

Copper-Catalyzed Syntheses

Copper-based catalysts provide a cost-effective and efficient alternative to palladium for the synthesis of benzamides. Copper-catalyzed methods have been developed for various transformations, including the amination of C-H bonds and the coupling of nitriles with N,N-dimethylformamide (DMF). rsc.orgacs.org For instance, the amidation of nitriles with DMF can be catalyzed by Cu₂O with 1,10-phenanthroline (B135089) as a ligand under an oxygen atmosphere to produce N,N-dimethyl benzamides. rsc.org Another approach involves the copper-catalyzed intermolecular C(sp²)–H amination of benzamides with O-benzoyl hydroxylamines, assisted by an 8-aminoquinolyl directing group. acs.org

Table 2: Overview of Copper-Catalyzed Reactions for Benzamide Derivatives

| Reaction Type | Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|---|

| C-C Bond Activation/Amidation | Cu₂O, 1,10-phenanthroline | Nitrile, DMF | Oxygen atmosphere, forms tertiary amides | rsc.org |

| Intermolecular C(sp²)-H Amination | Copper Catalyst | Benzamides, O-benzoyl hydroxylamines | Utilizes a directing group, high functional group tolerance | acs.org |

| Reductive N-O Cleavage | Copper Catalyst, Silane | Dioxazolones | Mild conditions, synthesis of primary amides | nih.gov |

| Intramolecular Cyclization | Copper(II) oxide nanoparticles | o-bromoaryl derivatives | Ligand-free, heterogeneous, recyclable catalyst | acs.org |

Rhodium-Catalyzed Approaches

Rhodium catalysts have enabled unique transformations for the synthesis of benzamide derivatives, particularly through C-H functionalization. A notable example is the rhodium-catalyzed ortho-amidation of substituted benzoic acids with isocyanates. nih.gov This process utilizes the carboxylate group as a removable directing group, which is subsequently cleaved through decarboxylation to afford N-aryl benzamides. nih.gov This strategy is particularly useful for accessing meta-substituted N-aryl benzamides from more readily available para- or ortho-substituted starting materials. nih.gov

Boronic Acid Catalysis

Direct amidation of carboxylic acids with amines is an atom-economical and environmentally friendly approach to amide bond formation, with water as the only byproduct. Boronic acids have emerged as effective catalysts for this dehydration reaction. orgsyn.org The catalytic activity of boronic acids can be influenced by their Lewis acidity, and the development of novel boronic acids has improved the efficiency of this transformation. researchgate.netnih.gov These catalysts have been successfully applied to the synthesis of a wide range of amides, including medicinally relevant carboxamides. orgsyn.org The mechanism of boron-catalyzed amidation is thought to involve the activation of the carboxylic acid, potentially through the concerted action of two boron atoms via a bridged B-X-B intermediate. catalyticamidation.info

Table 3: Boronic Acid Catalyzed Amidation

| Catalyst Type | Substrates | Key Features | Reference |

|---|---|---|---|

| Boric Acid | Carboxylic Acids, Amines | Viable alternative to activating agents, environmentally friendly | orgsyn.org |

| Substituted Phenylboronic Acids | Aryl Amines, Aryl Acids | High throughput screening used for optimization | researchgate.net |

| Borate Esters | Coordinating Carboxylic Acids/Amines | Effective for challenging substrates like 2-aminopyridine | chemrxiv.org |

Other Catalytic Systems

Beyond the aforementioned catalysts, other metals and catalytic systems have also been reported for the synthesis of benzamide derivatives. Iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides in water offers a green and mild method. rsc.org Nickel-catalyzed asymmetric synthesis has been developed for producing enantioenriched α-arylbenzamides. uzh.ch Furthermore, a nickel/photoredox dual catalysis system allows for the direct amidation of aldehydes with nitroarenes under mild conditions, avoiding the need for external oxidants or reductants. organic-chemistry.org Titanium(IV) fluoride has also been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. rsc.org

Chemical Reactivity and Transformation Mechanisms of 2 Nitro N Pyridin 3 Ylmethyl Benzamide

Reactions Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring to which it is attached. It deactivates the ring towards electrophilic substitution while strongly activating it for nucleophilic substitution. The group itself is also susceptible to reduction.

The most common transformation of the aromatic nitro group is its reduction to a primary amine. This conversion is a cornerstone of synthetic chemistry, often employed to introduce an amino group, which serves as a versatile synthetic handle for further functionalization. The reduction of 2-nitro-N-(pyridin-3-ylmethyl)benzamide yields 2-amino-N-(pyridin-3-ylmethyl)benzamide. nih.gov

A variety of reducing agents can accomplish this transformation, with the choice of reagent depending on the desired selectivity and the presence of other reducible functional groups. mdpi.com Catalytic hydrogenation is a widely used method, employing catalysts such as palladium, platinum, or nickel. Other common methods involve the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl) or metal hydrides. mdpi.com For substrates with sensitive functional groups, more chemoselective methods are available, such as using trichlorosilane (B8805176) in the presence of an organic base, which can selectively reduce the nitro group without affecting other functionalities. google.com

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Selectivity | Product |

|---|---|---|---|

| H₂, Pd/C | Methanol, Room Temperature | High; may reduce other groups | 2-amino-N-(pyridin-3-ylmethyl)benzamide |

| Fe, HCl | Ethanol/Water, Reflux | Good; cost-effective | 2-amino-N-(pyridin-3-ylmethyl)benzamide |

| SnCl₂·2H₂O | Ethyl Acetate, Reflux | Good; mild conditions | 2-amino-N-(pyridin-3-ylmethyl)benzamide |

| Na₂S₂O₄ | Water/Methanol, Reflux | Mild; useful for sensitive substrates | 2-amino-N-(pyridin-3-ylmethyl)benzamide |

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions, particularly when it is positioned ortho or para to a leaving group. nih.gov In 2-nitro-N-(pyridin-3-ylmethyl)benzamide, the nitro group at the C2 position activates the ring for nucleophilic attack. Although the amide group itself is not a typical leaving group, substitution can occur at other positions on the ring if a suitable leaving group is present.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. nih.gov A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The stability of the Meisenheimer complex is enhanced by the presence of strong electron-withdrawing groups like the nitro group. nih.gov

For 2-nitro-N-(pyridin-3-ylmethyl)benzamide, while direct substitution of the amide is unlikely, if other halogens were present on the ring, they would be susceptible to displacement by various nucleophiles.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product (Assuming a Leaving Group at C4) |

|---|---|

| RO⁻ (Alkoxide) | 4-alkoxy-2-nitro-N-(pyridin-3-ylmethyl)benzamide |

| R₂NH (Amine) | 4-(dialkylamino)-2-nitro-N-(pyridin-3-ylmethyl)benzamide |

| RS⁻ (Thiolate) | 4-(alkylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzamide |

Reactivity Profile of the Amide Linkage

The amide bond is generally stable, but it can undergo reactions such as hydrolysis under certain conditions. The nitrogen atom of the amide can also be targeted for alkylation or acylation to generate new analogs.

The hydrolysis of amides breaks the C-N bond to yield a carboxylic acid and an amine. This reaction can be catalyzed by acid or base, though it is typically slow. For N-nitrobenzamides, studies have shown that the hydrolysis mechanism can vary with acidity. psu.edursc.orgrsc.org

Under strongly acidic conditions, the reaction can proceed through an A-1 mechanism, which involves protonation of the amide (likely on the carbonyl oxygen), followed by a rate-limiting cleavage of the C-N bond to form a benzoyl cation and N-nitropyridin-3-ylmethylamine. rsc.orgrsc.org In more moderately acidic or neutral conditions, an A-2 mechanism is more likely. This pathway involves the attack of a water molecule on the protonated amide, leading to a tetrahedral intermediate which then collapses to the products. psu.edursc.org The presence of the ortho-nitro group can influence the rate of hydrolysis through electronic and steric effects.

While the amide nitrogen is generally less nucleophilic than an amine nitrogen due to the resonance delocalization of its lone pair with the adjacent carbonyl group, it can undergo alkylation and acylation under specific conditions. These reactions are valuable for creating derivatives with modified properties.

N-alkylation typically requires a strong base to deprotonate the amide, generating a more nucleophilic amidate anion, which can then react with an alkyl halide. researchgate.net N-acylation can be achieved using acylating agents like acid chlorides or anhydrides, often in the presence of a base, to form an N-acylamide (diacylamide) derivative. These reactions expand the synthetic utility of the parent molecule, allowing for the generation of a library of analogs.

Table 3: Potential N-Alkylation and N-Acylation Reactions

| Reagent | Reaction Type | Potential Product |

|---|---|---|

| 1. NaH; 2. R-X (Alkyl Halide) | N-Alkylation | 2-nitro-N-alkyl-N-(pyridin-3-ylmethyl)benzamide |

| RCOCl (Acyl Chloride), Pyridine (B92270) | N-Acylation | N-acyl-2-nitro-N-(pyridin-3-ylmethyl)benzamide |

Transformations of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic heterocycle. The nitrogen atom is basic and nucleophilic, making it susceptible to reactions like N-alkylation and N-oxidation. The ring itself is generally resistant to electrophilic aromatic substitution but is more amenable to nucleophilic substitution, especially if activating groups are present or if the reaction proceeds through an N-alkylated pyridinium (B92312) salt intermediate. wur.nl

The nitrogen atom can be quaternized with alkyl halides to form a pyridinium salt. This transformation significantly alters the electronic properties of the ring, making it much more susceptible to nucleophilic attack and potential ring-opening or ring-transformation reactions. wur.nl For instance, N-alkylpyridinium salts can react with various nucleophiles, leading to the formation of dihydropyridine (B1217469) derivatives or even undergoing ring cleavage and rearrangement to form different heterocyclic or acyclic structures. wur.nl

Electrophilic substitution on the pyridine ring is difficult and requires harsh conditions, typically occurring at the 3-position. Conversely, the pyridine ring can be susceptible to nucleophilic attack, particularly at the 2- and 4-positions, if a good leaving group is present.

Electrophilic Aromatic Substitution on Pyridine

The pyridine ring, a six-membered aromatic heterocycle, is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). uoanbar.edu.iqimperial.ac.uk This reduced reactivity is attributed to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. uoanbar.edu.iqimperial.ac.uk When substitution does occur, it is highly regioselective, favoring the 3-position (meta-substitution). quora.com

Under acidic conditions, which are often employed for EAS reactions, the nitrogen of the pyridine ring will be protonated, further deactivating the ring to a significant extent. uoanbar.edu.iq This makes electrophilic substitution on the pyridinium ion even more challenging.

Considering the inherent deactivation of the pyridine ring and the potential for further deactivation through protonation, electrophilic aromatic substitution on the pyridine moiety of 2-nitro-N-(pyridin-3-ylmethyl)benzamide is expected to be difficult and require harsh reaction conditions. If substitution were to occur, it would be predicted to take place at the positions meta to the nitrogen atom, which are the 5-position. The directing influence of the large substituent at the 3-position would also need to be considered, potentially leading to a mixture of products.

Table 1: Predicted Reactivity and Regioselectivity of Electrophilic Aromatic Substitution on the Pyridine Ring

| Position | Predicted Reactivity | Rationale |

| 2- and 6- (ortho) | Low | Electron-deficient due to the inductive effect of the nitrogen atom. uoanbar.edu.iq |

| 4- (para) | Low | Electron-deficient due to the inductive and resonance effects of the nitrogen atom. uoanbar.edu.iqquora.com |

| 3- and 5- (meta) | Higher (relative) | Less deactivated compared to the ortho and para positions. uoanbar.edu.iqquora.com |

Pyridine Nitrogen Reactivity and Complexation Potential

The lone pair of electrons on the nitrogen atom of the pyridine ring imparts basic properties to the molecule, allowing it to react with acids to form pyridinium salts. imperial.ac.uk This basicity also enables the pyridine nitrogen to act as a nucleophile and a ligand in coordination complexes with metal ions.

The ability of the pyridine nitrogen in 2-nitro-N-(pyridin-3-ylmethyl)benzamide to coordinate with metal ions is a key aspect of its reactivity. Pyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a wide variety of transition metals. The formation of such complexes can influence the chemical and physical properties of the organic ligand.

While specific studies on the complexation of 2-nitro-N-(pyridin-3-ylmethyl)benzamide with metal ions are not extensively reported, the behavior of analogous N-(pyridin-3-ylmethyl)benzamide derivatives suggests a strong potential for coordination. amanote.com The nitrogen atom of the pyridine ring and the oxygen atom of the amide carbonyl group can both act as potential donor atoms, allowing the molecule to function as a bidentate ligand.

The complexation can occur at the pyridine nitrogen, the amide oxygen, or both, leading to the formation of various coordination geometries. The specific mode of coordination would depend on the nature of the metal ion, the solvent system, and the reaction conditions.

Table 2: Potential Coordination Sites and Modes

| Donor Atom(s) | Coordination Mode | Potential Metal Ions |

| Pyridine Nitrogen | Monodentate | Transition metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺) |

| Amide Oxygen | Monodentate | Hard metal ions |

| Pyridine Nitrogen and Amide Oxygen | Bidentate (chelation) | Transition metals |

Exploration of Rearrangement Reactions (e.g., Smiles Rearrangement in Analogous Systems)

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. In a typical Smiles rearrangement, a nucleophile in a side chain of an aromatic ring attacks the ring to displace a leaving group, resulting in the migration of the aromatic ring. For a Smiles rearrangement to occur in 2-nitro-N-(pyridin-3-ylmethyl)benzamide, specific structural features and reaction conditions are necessary.

The presence of a nitro group in the 2-position of the benzamide (B126) ring is a critical feature. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, which is a key step in the Smiles rearrangement. The amide nitrogen can act as the intramolecular nucleophile.

In analogous systems, such as N-aryl anthranilamides, Smiles rearrangements have been observed, even without strong electronic activation, driven by conformational pre-disposition. researchgate.net In the context of 2-nitro-N-(pyridin-3-ylmethyl)benzamide, a base would be required to deprotonate the amide nitrogen, generating a more potent nucleophile. This nucleophile could then attack the carbon atom of the nitro-activated benzene ring to which the amide group is attached.

The feasibility of a Smiles rearrangement in this specific molecule would depend on the relative ease of forming the necessary spirocyclic intermediate. Studies on related heterocyclic systems, including those containing pyridine, have demonstrated the occurrence of Smiles-type rearrangements. mdpi.com This suggests that under appropriate basic conditions, 2-nitro-N-(pyridin-3-ylmethyl)benzamide could potentially undergo a Smiles rearrangement to form a new heterocyclic system.

Advanced Structural Elucidation and Spectroscopic Analysis

Comprehensive Spectroscopic Techniques for Structural Characterization

Detailed spectroscopic data for 2-nitro-N-(pyridin-3-ylmethyl)benzamide is not available in the reviewed literature. The characterization of this compound would typically involve the following techniques to confirm its structure and elucidate its electronic and conformational properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Insights

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and advanced 2D NMR data (such as COSY, HSQC, and HMBC) for 2-nitro-N-(pyridin-3-ylmethyl)benzamide have not been reported. Such data would be essential for assigning the protons and carbons in the 2-nitrophenyl and pyridin-3-ylmethyl moieties, providing insights into the molecule's conformation in solution.

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Experimentally determined IR and Raman spectra for 2-nitro-N-(pyridin-3-ylmethyl)benzamide are not available. A vibrational analysis would be expected to identify characteristic bands for the N-H and C=O stretching of the amide group, the asymmetric and symmetric stretching of the nitro (NO₂) group, and the various vibrations of the aromatic rings.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

While the molecular weight of 2-nitro-N-(pyridin-3-ylmethyl)benzamide can be calculated, specific mass spectrometry data, including the molecular ion peak and the fragmentation pattern from techniques such as electron ionization (EI) or electrospray ionization (ESI), have not been published. This analysis would be crucial for confirming the molecular weight and identifying characteristic fragments of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum for 2-nitro-N-(pyridin-3-ylmethyl)benzamide, which would reveal information about the electronic transitions within the molecule (e.g., π-π* and n-π* transitions), is not documented in the available literature.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

There are no published reports on the single-crystal X-ray diffraction analysis of 2-nitro-N-(pyridin-3-ylmethyl)benzamide. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the precise solid-state conformation of the molecule is unavailable.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Without a determined crystal structure, a detailed analysis of the intermolecular interactions, such as hydrogen bonding involving the amide N-H and the nitro and carbonyl oxygen atoms, as well as potential π-stacking between the aromatic rings, cannot be performed. For related benzanilide (B160483) structures, N-H···O hydrogen bonds are often observed to form chains or more complex three-dimensional networks. nih.gov

Chiroptical Spectroscopy (if applicable to chiral analogues or synthetic strategies)

2-nitro-N-(pyridin-3-ylmethyl)benzamide is an achiral molecule and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism.

A search of the scientific literature did not reveal any studies on chiral analogues of 2-nitro-N-(pyridin-3-ylmethyl)benzamide or synthetic strategies that would impart chirality to the molecule, for which chiroptical spectroscopy would be a relevant analytical technique. Consequently, there is no applicable information to report in this section.

Computational and Theoretical Investigations of 2 Nitro N Pyridin 3 Ylmethyl Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a high degree of accuracy.

The electronic properties of 2-nitro-N-(pyridin-3-ylmethyl)benzamide are dictated by the interplay of the electron-withdrawing nitro group and the benzamide (B126) and pyridine (B92270) moieties. Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity.

In analogous aromatic amides, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. For 2-nitro-N-(pyridin-3-ylmethyl)benzamide, the HOMO is expected to be distributed over the benzamide and pyridine rings. The LUMO, conversely, is likely to be concentrated on the nitrobenzene (B124822) ring, a consequence of the strong electron-withdrawing nature of the nitro group. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

| Property | Predicted Characteristic for 2-nitro-N-(pyridin-3-ylmethyl)benzamide | Basis of Prediction from Analogous Compounds |

| HOMO Localization | Distributed over the benzamide and pyridine rings. | Studies on benzamide show HOMO localization on the aromatic ring and amide group. researchgate.net |

| LUMO Localization | Concentrated on the 2-nitrophenyl moiety. | Research on nitroaromatic compounds indicates LUMO localization on the nitro-substituted ring. researchgate.net |

| HOMO-LUMO Gap | Expected to be relatively small, indicating potential for reactivity. | The presence of both electron-donating (amide) and electron-withdrawing (nitro) groups tends to reduce the HOMO-LUMO gap. |

The conformational flexibility of 2-nitro-N-(pyridin-3-ylmethyl)benzamide arises from the rotation around the C-N amide bond and the C-C bonds of the methylene (B1212753) bridge. DFT calculations are instrumental in mapping the potential energy surface and identifying the most stable conformers.

For related N-aryl amides, the cis and trans conformations with respect to the amide bond are of primary interest. The steric hindrance and electronic interactions between the aromatic rings play a significant role in determining the preferred conformation. In the case of 2-nitro-N-(pyridin-3-ylmethyl)benzamide, the bulky nitro group in the ortho position is expected to influence the orientation of the benzamide ring relative to the pyridinylmethyl group, likely favoring a more extended conformation to minimize steric clash. Studies on similar N-aryl amides have shown that the trans conformer is often more stable. nih.gov

DFT calculations can provide theoretical predictions of spectroscopic data, which are invaluable for the characterization of new compounds.

Infrared (IR) and Raman Spectroscopy: Theoretical vibrational spectra can be calculated to aid in the assignment of experimental bands. For 2-nitro-N-(pyridin-3-ylmethyl)benzamide, characteristic vibrational modes would include the N-H and C=O stretching of the amide group, the symmetric and asymmetric stretching of the NO2 group, and various aromatic C-H and C=C stretching and bending vibrations. Theoretical studies on nitrobenzoic acids have provided detailed assignments for these types of vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical 1H and 13C NMR chemical shifts can be calculated and correlated with experimental data to confirm the molecular structure. The chemical shifts of the protons and carbons in 2-nitro-N-(pyridin-3-ylmethyl)benzamide would be influenced by the electronic environment created by the nitro, amide, and pyridine functionalities. Computational studies on similar organic molecules have demonstrated the utility of DFT in predicting NMR spectra. dergipark.org.tr

| Spectroscopic Data | Predicted Key Features for 2-nitro-N-(pyridin-3-ylmethyl)benzamide | Reference Data from Analogous Compounds |

| IR Stretching (cm-1) | N-H: ~3300, C=O: ~1650, NO2 (asym): ~1530, NO2 (sym): ~1350 | Based on typical values for secondary amides and nitroarenes. researchgate.net |

| 1H NMR (ppm) | Amide N-H: ~8.5-9.5, Aromatic H: ~7.0-8.5, Methylene CH2: ~4.5 | Inferred from standard chemical shift ranges for similar functional groups. |

| 13C NMR (ppm) | C=O: ~165-170, Aromatic C: ~120-150 | Inferred from standard chemical shift ranges for similar functional groups. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations provide detailed information about the dynamic behavior of molecules in different environments.

MD simulations can reveal how the conformation of 2-nitro-N-(pyridin-3-ylmethyl)benzamide changes over time in a solution. The choice of solvent can have a profound impact on the conformational preferences of a molecule. rsc.org For instance, polar solvents may stabilize more polar conformers through dipole-dipole interactions or hydrogen bonding.

In the case of 2-nitro-N-(pyridin-3-ylmethyl)benzamide, the amide and nitro groups, as well as the pyridine nitrogen, are capable of forming hydrogen bonds with protic solvents like water or methanol. These interactions would influence the conformational equilibrium, potentially favoring conformations where these groups are more exposed to the solvent. In non-polar solvents, intramolecular interactions might play a more dominant role in determining the molecular shape.

MD simulations allow for a detailed analysis of the solvation shell around a molecule. The arrangement of solvent molecules in the immediate vicinity of the solute can provide insights into solubility and reactivity. For 2-nitro-N-(pyridin-3-ylmethyl)benzamide, it is expected that in an aqueous solution, water molecules would form a structured solvation shell around the polar regions of the molecule. Specifically, hydrogen bond donor sites on water would interact with the oxygen atoms of the nitro and carbonyl groups, as well as the pyridine nitrogen. The amide N-H group would act as a hydrogen bond donor to the oxygen atoms of water molecules. These specific solute-solvent interactions are crucial for understanding the behavior of the compound in a biological or chemical system. aps.org

| Interaction Type | Predicted Solvation Shell Characteristics in Water | Basis of Prediction |

| Hydrogen Bonding (Acceptor) | Water molecules will act as H-bond donors to the C=O, NO2, and pyridine N atoms. | Fundamental principles of hydrogen bonding and studies on the hydration of similar functional groups. |

| Hydrogen Bonding (Donor) | The amide N-H will act as an H-bond donor to water molecules. | Fundamental principles of hydrogen bonding. |

| Hydrophobic Interactions | The aromatic rings will likely have less structured water in their vicinity. | General principles of hydrophobic hydration. |

Reactivity Prediction and Reaction Mechanism Elucidation

Computational chemistry offers powerful tools for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. For a compound like 2-nitro-N-(pyridin-3-ylmethyl)benzamide, these investigations would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT).

DFT studies can be employed to calculate the heat of formation for the molecule and its potential derivatives, which provides insights into their thermodynamic stability. For instance, DFT has been used to calculate the heat of formation for various nitro derivatives of pyridine, a key component of the target molecule. Furthermore, the hydrolysis mechanisms of related compounds like N-nitrobenzamides have been investigated using computational methods, revealing different pathways depending on the reaction conditions. rsc.org For N-nitrobenzamides, an A1-type mechanism is often observed in strong acids, while a neutral, water-catalyzed hydrolysis can occur in more moderate conditions. rsc.org Such computational approaches could be applied to 2-nitro-N-(pyridin-3-ylmethyl)benzamide to predict its behavior in different chemical environments.

Frontier Molecular Orbital (FMO) theory is another critical tool in reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For analogous compounds, DFT calculations have been used to determine these orbital energies and predict reactivity.

A hypothetical table of FMO analysis for 2-nitro-N-(pyridin-3-ylmethyl)benzamide could look like this:

| Parameter | Value (hypothetical) | Implication |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -2.1 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |

These values would be calculated using computational software and would provide a quantitative basis for comparing the reactivity of this molecule with other similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design and medicinal chemistry. These computational models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of 2-nitro-N-(pyridin-3-ylmethyl)benzamide, QSAR studies can predict the biological activity of newly designed molecules before they are synthesized, thus saving time and resources.

The general workflow for a QSAR study involves:

Data Set Selection: A series of benzamide analogues with known biological activities (e.g., anti-inflammatory, antimicrobial) would be selected.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques.

For example, a QSAR study on a series of benzylidene hydrazine (B178648) benzamide derivatives with anticancer activity resulted in a model that could predict the activity of new compounds. jppres.comunair.ac.id Similarly, QSAR analyses have been applied to N-substituted benzimidazole (B57391) derived carboxamides to explore their potential as antioxidants and antitumor agents. nih.gov These studies highlight how structural modifications can influence biological activity.

A hypothetical QSAR equation for a series of benzamide analogues might look like: pIC50 = 0.5 * LogP - 0.2 * MW + 1.2 * HBA + c

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

MW is the molecular weight.

HBA is the number of hydrogen bond acceptors.

c is a constant.

This equation would allow researchers to predict the biological activity of new benzamide derivatives based on their calculated descriptors.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

Typically, the color-coding scheme is as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

Green: Regions of neutral electrostatic potential.

For a molecule like 2-nitro-N-(pyridin-3-ylmethyl)benzamide, an MEP map would likely show negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atom of the pyridine ring. These sites would be the most probable locations for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the amide N-H, making them susceptible to nucleophilic attack.

Studies on other nitrobenzamide derivatives have utilized MEP analysis to identify these reactive centers. For instance, in the analysis of (amino)carbonothionyl (nitro)benzamide derivatives, the electron-rich centers were found near the carbonyl group. researchgate.net Similarly, MEP analysis of other benzamide derivatives has helped in understanding potential interactions between receptors and ligands by highlighting the electrophilic and nucleophilic regions of the molecules. dergipark.org.trconsensus.app

A hypothetical summary of MEP analysis for 2-nitro-N-(pyridin-3-ylmethyl)benzamide is presented in the table below:

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Oxygen atoms of the nitro group | Highly Negative (Red) | Susceptible to electrophilic attack |

| Oxygen atom of the carbonyl group | Negative (Red) | Susceptible to electrophilic attack |

| Nitrogen atom of the pyridine ring | Negative (Red) | Potential site for electrophilic attack |

| Hydrogen atom of the amide group | Positive (Blue) | Susceptible to nucleophilic attack |

| Aromatic hydrogen atoms | Slightly Positive (Blue/Green) | Less likely sites for nucleophilic attack |

This type of analysis provides a visual and intuitive way to understand the reactivity of the molecule and can guide the design of new derivatives with desired chemical properties.

Molecular Basis of Biological Interactions for 2 Nitro N Pyridin 3 Ylmethyl Benzamide and Analogues

Ligand-Target Recognition and Binding Mechanisms

The recognition and binding of 2-nitro-N-(pyridin-3-ylmethyl)benzamide and related compounds to their biological targets are governed by a variety of non-covalent interactions. These include hydrogen bonds, hydrophobic interactions, and electrostatic forces. The specific nature and strength of these interactions determine the binding affinity and selectivity of the compound for its target.

While specific molecular docking studies for 2-nitro-N-(pyridin-3-ylmethyl)benzamide are not extensively detailed in the available literature, research on analogous nitrobenzamide and benzamide (B126) derivatives provides significant insights into their potential binding modes and affinities. Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity.

| Compound Class | Biomolecular Target | Predicted Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Nitro-substituted benzamides | iNOS | - | Dependent on number and orientation of nitro groups |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | α-Glucosidase | -8.0 to -9.7 | Hydrogen bonding, electrostatic, hydrophobic |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | α-Amylase | -7.9 to -9.8 | Hydrogen bonding, electrostatic, hydrophobic |

The key binding motifs and pharmacophoric features of benzamide derivatives are crucial for their biological activity. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the class of nitro-substituted benzamides, the following features are considered important:

Hydrogen Bond Donors and Acceptors: The amide moiety (-CONH-) can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The pyridine (B92270) ring's nitrogen atom also serves as a hydrogen bond acceptor.

Aromatic Rings: The benzamide and pyridine rings can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues in the target's active site.

Nitro Group: The nitro group (-NO2) is a strong electron-withdrawing group and can participate in electrostatic interactions. Its orientation can significantly influence binding affinity. nih.govresearchgate.net

These features collectively contribute to the specific binding of the molecule to its target, and modifications to any of these can lead to changes in biological activity.

Mechanistic Studies of Enzyme Inhibition (If applicable)

Benzamide derivatives have been studied as inhibitors of various enzymes. nih.govnih.gov Enzyme inhibition can occur through different mechanisms, including competitive, non-competitive, and uncompetitive inhibition, where the inhibitor binds to the active site, an allosteric site, or the enzyme-substrate complex, respectively. creative-enzymes.com

Molecular docking studies of analogous compounds have provided insights into the specific interactions within the active sites of target enzymes. For example, in the case of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives inhibiting α-glucosidase and α-amylase, the simulations revealed hydrogen bonding, electrostatic, and hydrophobic interactions with key amino acid residues in the active site. nih.gov The amide linkage and the nitro group are often involved in forming crucial hydrogen bonds and electrostatic interactions that stabilize the ligand-enzyme complex.

| Compound Class | Target Enzyme | Interacting Residues (Predicted) | Interaction Types |

|---|---|---|---|

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | α-Glucosidase | Not specified | Hydrogen bonding, electrostatic, hydrophobic |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | α-Amylase | Not specified | Hydrogen bonding, electrostatic, hydrophobic |

There is currently no available research specifically investigating the allosteric modulation mechanisms of 2-nitro-N-(pyridin-3-ylmethyl)benzamide. Allosteric modulators bind to a site on the enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity. While some benzamide analogues have been explored as allosteric activators of enzymes like glucokinase, specific studies on 2-nitro-N-(pyridin-3-ylmethyl)benzamide are lacking. nih.gov

Interactions with Other Biomolecules (e.g., Nucleic Acids, Lipids)

The scientific literature currently lacks studies on the direct interactions of 2-nitro-N-(pyridin-3-ylmethyl)benzamide with other biomolecules such as nucleic acids (DNA, RNA) or lipids. Research has primarily focused on its potential interactions with protein targets, particularly enzymes involved in inflammatory and metabolic pathways.

Structural Requirements for Modulating Intracellular Pathways

The ability of 2-nitro-N-(pyridin-3-ylmethyl)benzamide and its analogues to modulate intracellular pathways is intrinsically linked to their specific molecular architecture. The key structural components—the substituted benzamide core, the amide linker, and the N-pyridinylmethyl group—each play a crucial role in the interaction with biological targets, thereby influencing cellular responses. Research into related benzamide derivatives has illuminated several structural requirements that are critical for their biological activity, particularly in the context of inflammatory and proliferative pathways.

The core structure consists of a benzamide backbone, a class of compounds known for diverse biological activities. ontosight.ai The specific arrangement of functional groups around this backbone dictates the molecule's physical, chemical, and biological properties, such as solubility, stability, and reactivity. ontosight.ai Key structural features that determine the modulation of intracellular pathways include the nature and position of substituents on the aromatic rings and the conformational flexibility of the molecule.

Influence of Nitro Group Substitution:

The presence and positioning of nitro groups on the benzamide scaffold are critical determinants of biological activity. Studies on a series of nitro-substituted benzamide derivatives have demonstrated that the number and orientation of these groups significantly impact their ability to modulate inflammatory pathways. nih.govresearchgate.net For instance, in the inhibition of nitric oxide (NO) production in macrophages, specific dinitro-substituted compounds showed significantly higher potency compared to mono-nitro analogues. nih.govresearchgate.net This suggests that the electron-withdrawing nature and the potential for specific polar interactions of the nitro groups are crucial for binding to and inhibiting enzymes like inducible nitric oxide synthase (iNOS). nih.gov

Molecular docking analyses have revealed that compounds with an optimal number and arrangement of nitro groups achieve more efficient binding to target enzymes. nih.gov This enhanced interaction is attributed to favorable polarizability and orientation within the enzyme's active site. nih.gov The modulation extends to the regulation of gene expression, where potent nitro-benzamide analogues have been shown to suppress the expression of pro-inflammatory mediators such as COX-2, IL-1β, and TNF-α at both mRNA and protein levels. nih.govresearchgate.net

| Compound | Substitution Pattern | NO Production Inhibition (IC50) | Key Pathway Modulation |

|---|---|---|---|

| Compound 5 | Dinitro-substituted benzamide | 3.7 µM | Suppresses expression of COX-2, IL-1β, and TNF-α |

| Compound 6 | Dinitro-substituted benzamide | 5.3 µM | Suppresses expression of COX-2, IL-1β, and TNF-α; Significantly decreases secretion of IL-1β and TNF-α |

Role of the Amide Linker and N-Pyridinylmethyl Moiety:

The amide linker (-CONH-) is a vital structural feature, providing a rigid planar unit while also acting as a hydrogen bond donor (N-H) and acceptor (C=O). This facilitates crucial intermolecular interactions with protein targets. mdpi.com The N-(pyridin-3-ylmethyl) group is also fundamental to the molecule's activity. The pyridine ring introduces a basic nitrogen atom, which can act as a hydrogen bond acceptor, and an aromatic system capable of engaging in π-π stacking interactions with amino acid residues in a target's binding site. mdpi.com

Structure-activity relationship (SAR) investigations on related series of benzamide and picolinamide (B142947) derivatives reveal that the substitution pattern and position on the N-linked moiety markedly influence inhibitory activity and selectivity against different enzymes. researchgate.net For 2-nitro-N-(pyridin-3-ylmethyl)benzamide, the meta-position of the nitrogen in the pyridine ring is a defining feature that dictates the geometry of its interactions with molecular targets.

Furthermore, studies on a sulfonamide analogue, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, which shares the nitro-aromatic and pyridinylmethyl motifs, show that this arrangement can induce significant biological responses, including the generation of reactive oxygen species (ROS) and nitric oxide (NO), and modulate cytokine responses. nih.govdovepress.com Although the amide linker is replaced by a sulfonamide group, the findings highlight the importance of the spatial relationship between the nitro-substituted ring and the pyridine moiety for interacting with pathways related to the immune response. nih.govdovepress.com

Optimal Substitution: The presence of electron-withdrawing groups, such as nitro groups, on the benzamide ring is crucial for potency. nih.govnih.gov Their number and position directly influence binding affinity to target proteins. nih.gov

Hydrogen Bonding Capability: The amide linker and the pyridine nitrogen provide essential sites for hydrogen bonding, anchoring the molecule within the active site of a target protein. mdpi.com

Aromatic Interactions: The phenyl and pyridine rings allow for favorable π-π stacking and hydrophobic interactions, contributing to binding stability. mdpi.com

Conformational Profile: The molecule's ability to adopt a specific low-energy conformation that is complementary to the topology of the target's binding site is a prerequisite for effective biological interaction.

These structural features collectively enable 2-nitro-N-(pyridin-3-ylmethyl)benzamide and its analogues to effectively bind to specific biological targets and modulate their function, leading to downstream effects on intracellular signaling cascades.

Structure Activity Relationship Sar Studies and Analog Design

Systematic Structural Modifications and Their Impact on Molecular Interactions

The benzamide (B126) core is a common scaffold in many biologically active compounds. Modifications to this part of the molecule, particularly the substitution pattern on the phenyl ring, can significantly alter binding affinity and functional activity.

The 2-nitrobenzamide (B184338) portion of the molecule establishes a specific conformational preference due to the steric and electronic influence of the ortho-nitro group. Research on related benzamide derivatives shows that substituents on the benzamide ring can influence activity in several ways:

Steric Effects : The size and position of substituents can dictate the molecule's preferred conformation and its ability to fit into a binding pocket. In a study of 2-phenoxybenzamides, the substitution pattern on the anilino part of the molecule, as well as the size of the substituents, strongly influenced antiplasmodial activity and cytotoxicity. mdpi.com

Lipophilicity : Altering substituents on the benzamide ring changes the compound's lipophilicity (log P), which affects its solubility, cell permeability, and pharmacokinetic properties.

The table below illustrates hypothetical SAR trends based on common substituent effects observed in related benzamide series.

| R-Group on Benzamide Ring | Position | Expected Impact on Activity | Rationale |

| Methoxy (-OCH₃) | 4- or 5- | Potentially increase | Can act as a hydrogen bond acceptor and increase metabolic stability. |

| Chloro (-Cl) | 4- or 5- | Variable | Increases lipophilicity; may form halogen bonds or cause steric hindrance. |

| Amino (-NH₂) | 4- or 5- | Potentially increase | Can act as a hydrogen bond donor, significantly altering polarity. |

| Methyl (-CH₃) | 4- or 5- | Variable | Fills small hydrophobic pockets; minimal electronic effect. |

This table is illustrative and based on general principles of medicinal chemistry.

The pyridinylmethyl group is a crucial component, providing a basic nitrogen atom that can participate in hydrogen bonding or salt-bridge interactions. The position of the nitrogen atom within the pyridine (B92270) ring (positional isomerism) is a critical determinant of the molecule's three-dimensional shape and its interaction with target proteins. nih.gov

Substituents on the Pyridine Ring : Adding substituents to the pyridine ring can fine-tune its basicity (pKa) and steric profile. For example, adding an electron-donating group like a methyl group can increase the basicity of the pyridine nitrogen, potentially strengthening ionic interactions. Conversely, an electron-withdrawing group would decrease basicity.

The relative positioning of the nitrogen atom dictates the spatial orientation of its lone pair of electrons, which is critical for forming directed hydrogen bonds with receptor sites.

| Isomer of Pyridinylmethyl | Nitrogen Position | Potential Interaction Geometry |

| pyridin-3-ylmethyl | meta | Offers a specific angular approach for H-bonding. |

| pyridin-2-ylmethyl | ortho | Places the nitrogen closer to the benzamide core, potentially allowing for intramolecular interactions or chelation with a metal ion in a target protein. |

| pyridin-4-ylmethyl | para | Positions the nitrogen directly opposite the linker, creating a more linear geometry compared to the 3-isomer. |

The nitro group at the ortho-position of the benzamide ring is a key feature with multifaceted effects on molecular recognition.

Electronic and Steric Influence : As a potent electron-withdrawing group, the nitro group significantly reduces the electron density of the aromatic ring and influences the conformation of the entire molecule. nih.gov The presence of an ortho-nitro group in chalcone (B49325) structures was found to enable a conventional hydrogen bond with an arginine residue in a target enzyme, highlighting its potential for direct interaction. mdpi.com In some benzamide derivatives, a π-bond interaction has been observed between a phenyl side chain of a target protein and the nitro group of the ligand. nih.gov

Hydrogen Bonding : The oxygen atoms of the nitro group can act as hydrogen bond acceptors. Its placement at the ortho position can lead to specific intramolecular hydrogen bonding patterns or facilitate direct interactions with a biological target.

Chemical Transformations : The nitro group is susceptible to metabolic reduction, a transformation that can dramatically alter the compound's properties. It can be reduced to a nitroso (-NO) and subsequently to a hydroxylamine (B1172632) (-NHOH) or an amine (-NH₂) group. researchgate.net These transformations change the substituent from a strong electron-withdrawing group to an electron-donating one, completely altering its electronic properties and hydrogen bonding capacity. svedbergopen.com This bio-reductive metabolism can be a mechanism for either activation (prodrug) or detoxification. researchgate.netsvedbergopen.com

Design Principles for Novel Analogues of 2-nitro-N-(pyridin-3-ylmethyl)benzamide

The design of new analogs is guided by SAR data and aims to optimize potency, selectivity, and pharmacokinetic properties. Key strategies include scaffold hopping and bioisosteric replacement.

Scaffold hopping is a widely used strategy in medicinal chemistry to identify isofunctional molecules with novel core structures. niper.gov.inbhsai.org This can lead to compounds with improved properties or new intellectual property. For 2-nitro-N-(pyridin-3-ylmethyl)benzamide, hopping could be applied to either the benzamide or the pyridine portion.

Benzamide Scaffold Hopping : The 2-nitrobenzamide core could be replaced with other heterocyclic systems that maintain a similar spatial arrangement of key interaction points (the carbonyl group, the amide N-H, and the ortho-substituent). Examples could include replacing the benzene (B151609) ring with a pyridinone or a pyrimidinone ring. This can improve properties like metabolic stability. niper.gov.in

Pyridine Scaffold Hopping : The pyridine ring can be replaced by other nitrogen-containing heterocycles. For instance, switching from an imidazopyridine to a 1,2,4-triazolopyridine scaffold has been shown to improve metabolic stability by blocking a site of metabolism and reducing lipophilicity. niper.gov.in Replacing a phenyl ring with a pyridyl or pyrimidyl ring is a common strategy to enhance metabolic stability. niper.gov.in

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's biological profile.

Replacements for the Amide Linker : The amide bond itself can be metabolically labile. It can be replaced with bioisosteres like 1,2,4-oxadiazoles, which can mimic the hydrogen bonding properties of amides while enhancing metabolic stability. nih.gov

Replacements for the Pyridine Ring : The pyridine ring is often replaced to modulate properties like solubility, basicity, and receptor interactions. A common bioisostere for a pyridine is a benzonitrile, where the 'C-CN' unit can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net In other cases, saturated ring systems like 3-azabicyclo[3.1.1]heptane have been used to replace pyridine, leading to dramatic improvements in solubility and metabolic stability.

Replacements for the Nitro Group : While the nitro group can be important for binding, it is sometimes considered a "non-drug-like" feature due to potential toxicity. nih.govelsevierpure.com A successful bioisosteric replacement is the trifluoromethyl (-CF₃) group. nih.govacs.org The -CF₃ group mimics the strong electron-withdrawing nature of the nitro group and can offer improved metabolic stability and potency. nih.govelsevierpure.com Other potential replacements include the cyano (-CN) or sulfone (-SO₂CH₃) groups.

The table below summarizes potential bioisosteric replacements for the key functional groups in 2-nitro-N-(pyridin-3-ylmethyl)benzamide.

| Original Group | Bioisosteric Replacement | Potential Advantage |

| 2-Nitro | 2-Trifluoromethyl (-CF₃) | Improved metabolic stability, maintained electron-withdrawing character. nih.gov |

| 2-Nitro | 2-Cyano (-CN) | Acts as a hydrogen bond acceptor, less prone to metabolic reduction. |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Increased metabolic stability against proteases. nih.gov |

| Pyridine | Phenylnitrile | Mimics hydrogen bond acceptance, alters electronics. researchgate.net |

| Pyridine | Thiazole | Modulates pKa and lipophilicity. |

| Pyridine | Saturated heterocycles | Improved solubility and metabolic profile. |

Lead Optimization Strategies Based on Molecular Design Principles

Following the identification of a lead compound such as 2-nitro-N-(pyridin-3-ylmethyl)benzamide, lead optimization is a critical phase in drug discovery aimed at enhancing its therapeutic potential while minimizing undesirable properties. This iterative process involves systematic chemical modifications to improve potency, selectivity, and pharmacokinetic properties. Molecular design principles guide these modifications, leveraging an understanding of the structure-activity relationships (SAR) to inform rational design choices.

A key strategy in the optimization of benzamide derivatives involves the exploration of substitutions on both the benzoyl and the N-alkyl/aryl portions of the molecule. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, researchers investigated the impact of various substituents on the N-phenyl ring on their biological activity. The findings indicated that the presence of both electron-donating (e.g., -CH3) and electron-withdrawing (e.g., -NO2) groups could significantly influence the inhibitory activity against certain enzymes. This suggests that a systematic exploration of substituents on the pyridine ring of 2-nitro-N-(pyridin-3-ylmethyl)benzamide could be a fruitful optimization strategy.

Another established molecular design principle is bioisosteric replacement, where a functional group is substituted with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties. For the 2-nitro-N-(pyridin-3-ylmethyl)benzamide scaffold, the nitro group could be a target for such modification. While the nitro group may be crucial for a specific biological activity, it can sometimes be associated with metabolic liabilities. Bioisosteric replacements for a nitro group could include a cyano (-CN), trifluoromethyl (-CF3), or a sulfonyl (-SO2R) group. The choice of replacement would be guided by the desired electronic and steric properties to maintain or improve target engagement while potentially enhancing metabolic stability.

Furthermore, conformational constraint is a powerful strategy to enhance potency and selectivity. This can be achieved by introducing cyclic structures or rigid linkers. In the context of 2-nitro-N-(pyridin-3-ylmethyl)benzamide, the flexibility of the N-(pyridin-3-ylmethyl) group could be constrained. For example, incorporating the methylene (B1212753) linker into a ring system could lock the conformation of the pyridine ring relative to the benzamide core, potentially leading to a more favorable interaction with a biological target.

The following table illustrates a hypothetical lead optimization campaign based on these molecular design principles, starting from the lead compound 2-nitro-N-(pyridin-3-ylmethyl)benzamide. The biological activity data is illustrative and based on general principles observed in medicinal chemistry programs for analogous compound series.

| Compound ID | Modification from Lead | Rationale | Illustrative Biological Activity (IC50, nM) |

|---|---|---|---|

| Lead | - | Initial Hit | 500 |

| LO-1 | Replacement of 2-nitro with 2-cyano | Bioisosteric replacement to improve metabolic stability | 750 |

| LO-2 | Addition of a 4-fluoro group to the benzoyl ring | Improve binding affinity through halogen bonding | 250 |

| LO-3 | Replacement of pyridin-3-ylmethyl with pyridin-2-ylmethyl | Investigate impact of nitrogen position on target interaction | 400 |

| LO-4 | Replacement of pyridin-3-ylmethyl with a conformationally restricted analog | Enhance potency and selectivity through conformational constraint | 100 |

This iterative process of design, synthesis, and testing, guided by molecular design principles, is fundamental to transforming a promising lead compound into a viable drug candidate. The strategic modifications aim to build upon the initial activity of the lead, addressing any identified liabilities and ultimately delivering a compound with an optimized balance of properties suitable for further development.

Future Research Directions and Unexplored Avenues

Development of Advanced and Stereoselective Synthetic Methodologies

The classical synthesis of amides often involves the coupling of a carboxylic acid and an amine, a reaction that has seen significant advancements beyond traditional methods. For 2-nitro-N-(pyridin-3-ylmethyl)benzamide, future research could focus on the development of more efficient, sustainable, and stereoselective synthetic routes.

Modern catalytic amidation methods, for instance, offer a greener alternative to traditional coupling reagents by minimizing waste and often proceeding under milder conditions. catalyticamidation.infoucl.ac.uk The application of boron-based or transition-metal catalysts could provide a more efficient synthesis of the target compound. catalyticamidation.info Furthermore, techniques such as photoredox catalysis, which utilizes visible light to drive chemical reactions, could open up novel pathways for the formation of the amide bond in this molecule.